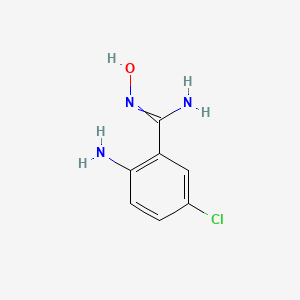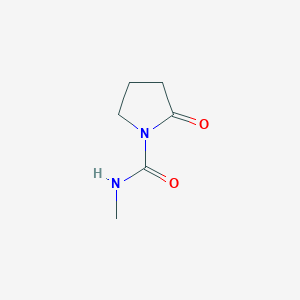
N-Methyl-2-oxopyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-oxo-pyrrolidine-1-carboxamide is a versatile organic compound belonging to the class of pyrrolidinones. It is a five-membered lactam with a nitrogen atom in the ring, making it a heterocyclic compound. This compound is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-2-oxo-pyrrolidine-1-carboxamide can be synthesized through several methods. One common method involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used to produce this compound .
Industrial Production Methods
Industrial production of N-methyl-2-oxo-pyrrolidine-1-carboxamide typically involves large-scale synthesis using the ester-to-amide conversion method. This process is efficient and yields a high quantity of the compound. Approximately 200,000 to 250,000 tons of N-methyl-2-oxo-pyrrolidine-1-carboxamide are produced annually .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-oxo-pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize N-methyl-2-oxo-pyrrolidine-1-carboxamide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-oxo-pyrrolidine-1-carboxylic acid, while reduction can produce N-methyl-2-hydroxy-pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-oxo-pyrrolidine-1-carboxamide has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of N-methyl-2-oxo-pyrrolidine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds with various enzymes and proteins, influencing their activity and leading to specific biological effects . Its ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidinone: Another lactam with a similar ring structure but different functional groups.
N-methyl-2-pyrrolidone: A closely related compound with similar solvency properties.
Uniqueness
N-methyl-2-oxo-pyrrolidine-1-carboxamide stands out due to its unique combination of chemical properties, including its ability to undergo various reactions and its wide range of applications in different fields. Its versatility and effectiveness as a solvent and reagent make it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
N-methyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-7-6(10)8-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10) |
InChI-Schlüssel |
STUAZZRHWCEAGY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)

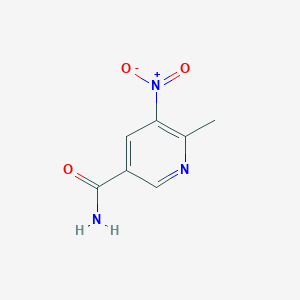
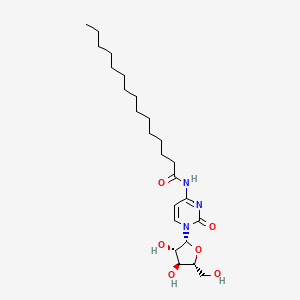
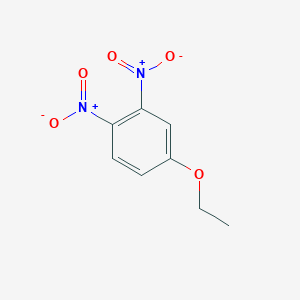

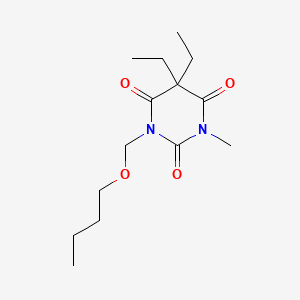
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
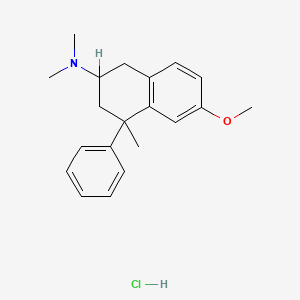


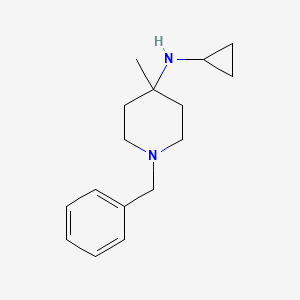
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
